(+)-cis-Cannabidiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18-/m0/s1 |
InChI Key |
QHMBSVQNZZTUGM-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of + Cis Cannabidiol
Fundamental Stereochemistry of Cannabidiol (B1668261)
Cannabidiol (CBD) is a terpenophenolic compound characterized by a C21 backbone. colostate.edu Its molecular structure contains features that give rise to various stereoisomers.
Chiral Centers and Diastereomeric Forms (cis/trans)
Cannabidiol possesses two chiral centers at the C3 and C4 positions on its terpenoid moiety. nih.govnih.gov This structural feature allows for the existence of diastereomers, which are stereoisomers that are not mirror images of each other. The relative orientation of the substituents at these two centers determines whether the compound is a cis or trans isomer.
In the trans configuration, the substituents at C3 and C4 are on opposite sides of the plane of the ring, while in the cis configuration, they are on the same side. The naturally occurring form of CBD is (-)-trans-CBD. nih.gov
Enantiomeric Forms: (+)- and (-)-Configurations
Due to the presence of chiral centers, CBD can also exist as enantiomers, which are non-superimposable mirror images of each other. nih.govcannabissciencetech.com These are designated as (+) and (-) based on the direction in which they rotate plane-polarized light. The naturally occurring isomer is specifically (-)-trans-CBD. nih.gov The combination of diastereomeric and enantiomeric possibilities results in four potential stereoisomers for CBD: (-)-trans-CBD, (+)-trans-CBD, (-)-cis-CBD, and (+)-cis-CBD. nih.govnih.gov
Absolute Configuration and Isomeric Distinction of (+)-cis-Cannabidiol
The absolute configuration of the chiral centers in this compound defines its unique three-dimensional structure. While the naturally abundant form is (-)-trans-(1R,6R)-CBD, the cis isomers have different spatial arrangements. mdpi.comcofemersimir.gob.mx The specific stereochemistry of this compound is (3S,4R)-CBD. scholaris.ca
Distinguishing between these isomers requires advanced analytical techniques. Methods like two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy are crucial for elucidating the three-dimensional structure and differentiating between enantiomers and diastereomers. unal.edu.co Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography (UHPLC) with chiral stationary phases, is also instrumental in separating and identifying the different stereoisomers of CBD. cannabissciencetech.com
Differentiation from (-)-trans-Cannabidiol and Other Isomers
The primary distinction between this compound and the naturally occurring (-)-trans-Cannabidiol lies in their stereochemistry. As previously noted, (-)-trans-CBD has an absolute configuration of (1R,6R). mdpi.comcofemersimir.gob.mx In contrast, the cis-isomers, including this compound, have a different relative and absolute stereochemistry.
The table below summarizes the key stereochemical differences between the main isomers of Cannabidiol.
| Isomer | Stereochemistry | Chirality | Natural Occurrence |
| (-)-trans-Cannabidiol | (1R,6R) | (-) | Major natural form mdpi.comcofemersimir.gob.mx |
| (+)-trans-Cannabidiol | (1S,6S) | (+) | Synthetically produced nih.gov |
| (-)-cis-Cannabidiol | (3R,4S) | (-) | Synthetically produced scholaris.ca |
| This compound | (3S,4R) | (+) | Synthetically produced scholaris.ca |
Isomerization and Epimerization Pathways of Cannabidiol Variants
Cannabidiol and its isomers can undergo chemical transformations that alter their stereochemistry, a process known as isomerization or epimerization. These reactions can be prompted by various conditions, with acid catalysis being a significant pathway.
Acid-Catalyzed Transformations
Under acidic conditions, CBD can undergo intramolecular cyclization, leading to the formation of various tetrahydrocannabinol (THC) isomers. nih.govresearchgate.net This reaction involves the addition of one of the phenolic hydroxyl groups to one of the double bonds in the CBD molecule. nih.gov The specific products formed, such as Δ⁹-THC or Δ⁸-THC, depend on the reaction conditions, including the type of acid catalyst, solvent, and temperature. nih.govmdpi.comunimi.it
For instance, treatment of CBD with p-toluenesulfonic acid (pTSA) in toluene (B28343) can lead to the formation of Δ⁸-THC, while boron trifluoride etherate (BF₃·Et₂O) can favor the production of Δ⁹-THC. mdpi.com This acid-catalyzed rearrangement can also lead to the epimerization of cis-isomers to the more stable trans-isomers. nih.govgoogle.comgoogle.com The stability of the trans-configuration is a driving force in these transformations.
The study of these isomerization pathways is crucial for understanding the potential for interconversion between different cannabidiol isomers and for the synthesis of specific stereoisomers for research purposes.
Thermal and Environmental Influences on Isomeric Purity
The isomeric purity of this compound is not static and can be significantly affected by various external factors. Thermal energy, exposure to light, and the chemical environment, particularly pH, can induce isomerization or degradation, altering the compound's stereochemical integrity. Understanding these influences is critical for the accurate analysis, storage, and handling of this compound.
Influence of Temperature
Temperature is a critical factor governing the stability of cannabinoids. researchgate.net Elevated temperatures can provide the necessary activation energy for isomerization and degradation reactions. researchgate.netbroughton-group.com For instance, cannabidiol (CBD) is known to be highly unstable at room temperature. researchgate.net While specific kinetic studies on this compound are limited, research on the closely related and more abundant isomer, (-)-trans-Cannabidiol (Cannabidiol or CBD), provides significant insights. Studies have shown that the stability of CBD is highly dependent on temperature, with significant degradation observed at room temperature over time. researchgate.net At 5°C, however, CBD is reported to be stable for at least 12 months. researchgate.net The activation energy for the degradation of CBD in an ethanolic solution has been calculated at 92.19 kJ/mol, underscoring its susceptibility to temperature-induced decomposition. researchgate.net
Heat can also lead to the decarboxylation of acidic cannabinoids, a common process in cannabis extracts. mdpi.com Furthermore, thermal stress, whether from high or low temperatures, is known to influence the production of secondary metabolites in the Cannabis plant. jppres.com In laboratory and processing settings, heat can cause isomerization to other cannabinoid structures, such as the conversion of CBD to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and the more thermodynamically stable Δ⁸-Tetrahydrocannabinol (Δ⁸-THC). acs.orghubspotusercontent-na1.net Gas chromatography, which uses high temperatures in its injector port, can cause the on-column isomerization of cannabinoids, further highlighting the role of heat in altering isomeric purity. mdpi.comfrontiersin.org For long-term preservation of its isomeric purity, this compound should be stored at low temperatures, with recommendations often suggesting -20°C. caymanchem.com
Influence of Light
Exposure to light, particularly UV light, is another significant factor that can compromise the isomeric purity of cannabinoids. broughton-group.com Photolytic reactions can induce degradation and isomerization. researchgate.net Studies on CBD have shown it to be sensitive to light, with the photolytic reaction appearing to be oxidative in nature. researchgate.net This degradation can lead to the formation of various by-products, including Cannabinol (CBN), which is a common degradation product of THC formed upon oxidation and light exposure. broughton-group.comhubspotusercontent-na1.net The formation of cannabinoid quinones through oxidation is also a potential degradation pathway. broughton-group.com To mitigate photodegradation, cannabinoids are often handled under controlled lighting conditions and stored in light-blocking containers. broughton-group.com Encapsulation has also been shown to be an effective method for protecting CBD from UVa-induced degradation. mdpi.com
Influence of pH and Catalysis
The chemical environment, especially the presence of acids or bases, can catalyze the isomerization of cannabinoids. broughton-group.com Acid-catalyzed cyclization of cannabidiol to form tetrahydrocannabinol isomers is a well-documented reaction. hubspotusercontent-na1.netnih.govacs.org Under acidic conditions, CBD can be converted to Δ⁹-THC and subsequently to Δ⁸-THC. hubspotusercontent-na1.net The presence of Lewis acids can also promote this isomerization. acs.orgacs.org For example, treatment with BF₃·Et₂O has been shown to convert cannabichromene (B1668259) (CBC) into Δ⁹-cis-THC, among other isomers. frontiersin.org This suggests that the purity of this compound can be compromised in acidic environments, leading to the formation of a mixture of other cannabinoid isomers. Conversely, under basic conditions, other rearrangements can occur. hubspotusercontent-na1.net Therefore, maintaining a neutral pH is crucial for preserving the isomeric integrity of this compound during extraction, purification, and formulation.
The following data tables summarize the stability of cannabidiol under various conditions, offering a proxy for understanding the potential behavior of its (+)-cis isomer.
Table 1: Stability of Cannabidiol (CBD) in Solution at Different Temperatures Data derived from studies on (-)-trans-Cannabidiol (CBD) and is presented as an indicator of general cannabinoid stability.
| Storage Temperature | Stability Finding | Timeframe for 5% Degradation (t95) | Source |
| 5°C | Stable | Calculated as 4.8 years | researchgate.net |
| Room Temperature | Highly Unstable | 117 ± 18 days | researchgate.net |
| 37°C (Simulated Physiological Conditions) | Unstable | ~10% degradation within 24 hours (in aqueous medium, pH 7.4) | researchgate.net |
| -20°C | Stable | ≥ 2 years | caymanchem.com |
Table 2: Summary of Environmental Influences on Cannabinoid Isomeric Purity
| Environmental Factor | Effect on Cannabinoid Purity | Resulting Products/Changes | Sources |
| Heat | Promotes degradation and isomerization. | Decarboxylation of acidic forms; Isomerization of CBD to Δ⁹-THC and Δ⁸-THC. | researchgate.netbroughton-group.comhubspotusercontent-na1.net |
| Light (UV) | Accelerates degradation through photolytic reactions. | Oxidation to products like Cannabinol (CBN) and cannabinoid quinones. | researchgate.netbroughton-group.comhubspotusercontent-na1.net |
| Oxidation | Alters chemical structure, leading to loss of potency. | Formation of CBN from THC; general degradation. | researchgate.netbroughton-group.com |
| Acidic pH | Catalyzes isomerization and cyclization reactions. | Conversion of CBD to Δ⁹-THC and Δ⁸-THC. | broughton-group.comhubspotusercontent-na1.netnih.gov |
| Basic pH | Can catalyze other degradation reactions. | Formation of other isomers like Δ¹⁰-THC from Δ⁹-THC. | hubspotusercontent-na1.net |
Occurrence and Biosynthetic Considerations
Natural Occurrence of cis-Cannabidiol in Cannabis sativa L.
(+)-cis-Cannabidiol ((+)-cis-CBD) is a stereoisomer of the more abundant cannabidiol (B1668261) (CBD). It is considered a minor cannabinoid, meaning it is found in much lower quantities within the Cannabis sativa L. plant compared to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and CBD. researchgate.netscholaris.ca The presence and concentration of (+)-cis-CBD can vary significantly depending on the specific chemotype (chemical phenotype) of the cannabis plant. scholaris.ca
While most research has concentrated on the major cannabinoids, the development of advanced analytical techniques has allowed for the identification and quantification of less abundant compounds like (+)-cis-CBD. scholaris.ca Its occurrence has been noted in various cannabis extracts, although it does not accumulate to the high concentrations seen with its trans-isomer. scholaris.caresearchgate.net The term "cannabinoids" traditionally refers to the C21 group of compounds typical to Cannabis sativa L., including their analogs and transformation products. future4200.com
The primary cannabinoids in the Cannabis sativa plant are biosynthesized as carboxylic acids. For instance, cannabidiolic acid (CBDA) is the acidic precursor to CBD. nih.govrealmofcaring.org The conversion of these acidic cannabinoids to their neutral forms, such as CBD, typically occurs through non-enzymatic decarboxylation, which is prompted by heat or light. jfda-online.comepdf.pub
It is through the subsequent transformation of these primary cannabinoids that minor cannabinoids like (+)-cis-CBD are often formed. The direct biosynthetic pathway leading to (+)-cis-CBD within the plant is not as clearly defined as those for major cannabinoids. However, it is understood that cannabigerolic acid (CBGA) serves as a crucial precursor to a variety of cannabinoids, including CBDA. realmofcaring.orgepdf.pub From CBDA, subsequent chemical transformations can lead to the formation of different isomers of CBD.
Proposed Enzymatic and Non-Enzymatic Formation Pathways
The formation of (+)-cis-CBD is thought to occur through both non-enzymatic and potentially enzymatic processes.
Non-Enzymatic Formation: A significant pathway for the formation of cis-isomers of cannabinoids is through photochemical reactions. researchgate.net Irradiation of CBD in solution can lead to its degradation and the formation of various photoproducts. researchgate.net Studies have shown that the exposure of CBD to UV light can induce isomerization, converting the naturally more stable trans-isomer into the cis-isomer. researchgate.net For example, photochemical decomposition of CBD in its resinous state has been observed. nih.gov
Acid-catalyzed cyclization of CBD is another well-documented non-enzymatic reaction. acs.org While this process is often associated with the conversion of CBD to THC isomers, it highlights the chemical instability of the cannabidiol structure under certain conditions, which can lead to the formation of various isomers. nih.govjfda-online.comacs.orgwikipedia.org The specific products of these reactions can be influenced by the type of acid and solvent used. acs.org
Enzymatic Formation: While the direct enzymatic synthesis of (+)-cis-CBD in Cannabis sativa is not well-established, the plant contains a suite of enzymes that catalyze the formation of various cannabinoids. mdpi.com It has been suggested that some minor cannabinoids may arise from alternative biogenetic routes. future4200.com For example, some researchers have proposed that certain subspecies of Cannabis might utilize different enzymatic pathways. future4200.com While specific enzymes responsible for producing (+)-cis-CBD have not been definitively identified, the existence of enzymatic pathways for other minor cannabinoids suggests that this is a possibility. mdpi.com
Below is a table summarizing the proposed formation pathways:
| Formation Pathway | Type | Description | Key Factors |
| Photochemical Isomerization | Non-Enzymatic | Conversion of trans-CBD to cis-CBD upon exposure to light. researchgate.netresearchgate.net | UV radiation, solvent researchgate.netresearchgate.net |
| Acid-Catalyzed Rearrangement | Non-Enzymatic | Structural rearrangement of CBD in the presence of acid, potentially leading to various isomers including cis-THC. acs.orgwikipedia.org | pH, specific acid, solvent acs.org |
| Potential Enzymatic Synthesis | Enzymatic | Hypothetical biosynthesis from precursors like CBDA or CBGA via specific, yet unidentified, enzymes. future4200.comrealmofcaring.orgmdpi.com | Plant chemotype, specific enzymes scholaris.cafuture4200.com |
Synthetic Methodologies for + Cis Cannabidiol and Its Analogs
Total Synthesis Approaches for Cannabidiol (B1668261) Isomers
The total synthesis of cannabidiol isomers has been a subject of extensive research, leading to the development of various strategies to construct the characteristic dibenzopyran core. These approaches can be broadly categorized into classical condensation reactions and cycloaddition strategies, with a growing emphasis on enantioselective methods to access specific stereoisomers.
Classical Condensation Reactions
Early and still widely used methods for the synthesis of cannabidiol and its analogs rely on the acid-catalyzed condensation of a resorcinol (B1680541) derivative with a suitable monoterpene. researchgate.netacs.orgnih.gov The first stereoselective synthesis of (-)-CBD, the naturally occurring isomer, was achieved by Petrzilka and co-workers in the late 1960s. researchgate.net This approach involved the reaction of olivetol (B132274) with (+)-p-mentha-2,8-dien-1-ol in the presence of an acid catalyst. researchgate.netnih.gov
The general mechanism involves the formation of an allylic carbocation from the terpene precursor under acidic conditions, which then undergoes an electrophilic aromatic substitution with the resorcinol. researchgate.net However, these reactions often suffer from a lack of regioselectivity, leading to the formation of by-products such as abnormal-CBD (abn-CBD) and dialkylated olivetol. researchgate.netnih.gov The choice of acid catalyst, solvent, and reaction temperature can significantly influence the product distribution. acs.orgnih.gov For instance, Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) are commonly employed to promote the reaction. nih.govgoogle.com
While these methods have been instrumental in providing access to various cannabidiol isomers, controlling the stereochemistry to selectively produce the cis configuration, as in (+)-cis-Cannabidiol, remains a significant challenge with classical condensation approaches. The thermodynamic favorability often leads to the formation of the trans isomer. researchgate.net
Diels-Alder Cyclization Strategies
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has emerged as a key strategy for the synthesis of the cannabidiol scaffold. rsc.orgchemrxiv.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring, which is a core component of the cannabinoid structure.
One of the earliest reports of a Diels-Alder approach to a CBD analog was by Korte and Claussen in 1966. rsc.org More recent advancements have focused on intramolecular Diels-Alder reactions, which can offer greater control over stereochemistry. chemrxiv.org For example, a synthetic route to axially-chiral-cannabinols (ax-CBNs), which are structurally related to cannabinoids, utilized an intramolecular Diels-Alder reaction as a key step to establish the biaryl scaffold. chemrxiv.orgchemrxiv.org
High-pressure conditions have also been employed to facilitate Diels-Alder reactions for the synthesis of cannabinoid precursors. For instance, the cycloaddition of 3-cyanocoumarins with methyl-1,3-butadienes under high pressure (11 kbar) has been reported to produce precursors for Δ⁶-cis-cannabidiol. acs.org
The versatility of the Diels-Alder reaction allows for the introduction of various substituents on both the diene and dienophile, providing access to a wide range of cannabidiol analogs. scholaris.ca This strategy holds significant promise for the targeted synthesis of specific isomers like this compound by carefully designing the stereochemistry of the starting materials and controlling the reaction conditions.
Enantioselective Synthetic Routes to this compound
The synthesis of enantiomerically pure cannabinoids is of paramount importance for pharmacological studies. While the natural isomer is (-)-trans-CBD, the synthesis of its non-natural enantiomer, (+)-trans-CBD, and its diastereomers, including this compound, requires sophisticated enantioselective strategies. nih.gov
One established method involves the condensation of a chiral monoterpenoid alcohol with olivetol. nih.gov For example, the synthesis of (+)-CBD has been achieved using this approach, which can then be further modified. nih.gov
More recently, organocatalyzed enantioselective Diels-Alder reactions have been developed to access cannabinoids with high enantiomeric excess. thieme-connect.comthieme-connect.comfigshare.com The Charette laboratory reported an asymmetric synthesis of (-)-trans-CBD and its cis analog using a prolinol-based catalyst. thieme-connect.comthieme-connect.comfigshare.com This key step provides a cyclohexene carbaldehyde intermediate with high enantiopurity, which can then be elaborated to the final products. figshare.com While this specific work focused on the (-)-enantiomer series, the principles can be extended to the synthesis of the (+)-enantiomers by using the opposite enantiomer of the catalyst.
Another powerful strategy for enantioselective synthesis is the Ireland-Claisen rearrangement. Leahy and coworkers developed a route to (-)-CBD that utilizes a stereospecific Ireland-Claisen rearrangement as a key step. nih.gov This approach, starting from a chiral allylic alcohol, allows for precise control of the stereocenters in the molecule.
These enantioselective methods represent the cutting edge of cannabinoid synthesis, providing the tools necessary to access specific, and often rare, stereoisomers like this compound for detailed biological evaluation.
Chemical Derivatization for Structure-Activity Relationship Studies
The synthetic derivatization of cannabidiol is a crucial tool for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophoric features responsible for its therapeutic effects. nih.gov This knowledge is essential for the design of new cannabinoid-based drugs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netrsc.orgchemrxiv.org
Common modifications to the cannabidiol scaffold include alterations to the resorcinol ring, the alkyl side chain, and the terpene moiety. researchgate.net For instance, introducing different functional groups onto the aromatic ring can modulate the compound's acidity and lipophilicity, potentially influencing its interaction with biological targets. nih.gov The length and branching of the alkyl side chain have also been shown to be critical for activity at cannabinoid receptors. nih.gov
The Mitsunobu reaction has been employed for the O-alkylation of the phenolic hydroxyl groups of CBD, providing a method to introduce a variety of substituents. semanticscholar.org This reaction, where the phenolic hydroxyls of CBD act as the acidic component, allows for the synthesis of bis-alkylated CBD derivatives. semanticscholar.org
Furthermore, the development of synthetic methods to access metabolites of CBD, such as 1”- and 2”-hydroxycannabidiol, is important for understanding its in vivo fate and for evaluating the biological activity of these metabolites. core.ac.uk A multi-step synthesis starting from a triflate derivative of a CBD precursor has been developed to produce these hydroxylated metabolites. core.ac.uk
These derivatization strategies, coupled with total synthesis approaches that provide access to specific stereoisomers, create a powerful platform for a comprehensive exploration of the cannabinoid chemical space and the elucidation of detailed structure-activity relationships.
Challenges and Advances in Stereoselective Synthesis
The stereoselective synthesis of cannabidiol isomers, particularly non-natural isomers like this compound, presents several significant challenges. researchgate.net The presence of multiple stereocenters and the potential for the formation of regioisomers and diastereomers necessitates highly controlled synthetic strategies.
A primary challenge in classical condensation reactions is controlling the regioselectivity of the alkylation of the resorcinol ring and the stereochemistry of the newly formed chiral centers. researchgate.net Often, a mixture of products is obtained, requiring tedious separation and purification processes. acs.org Furthermore, the acidic conditions required for these reactions can lead to undesired side reactions, such as the cyclization of CBD to tetrahydrocannabinol (THC) isomers. acs.orgnih.gov
The main challenge in the stereoselective synthesis of (-)-trans-CBD, the natural isomer, has been a major focus, and many of the developed strategies can be adapted for the synthesis of other isomers. researchgate.net The development of stereoselective methods that avoid the use of chiral pool starting materials is an ongoing area of research. chemrxiv.org
Recent advances have focused on overcoming these challenges through the development of novel catalytic systems and synthetic methodologies. The use of enantioselective organocatalysis in Diels-Alder reactions has proven to be a highly effective strategy for controlling the absolute stereochemistry of the cannabinoid core. thieme-connect.comthieme-connect.comfigshare.com Additionally, flow chemistry techniques are being explored to improve the control, efficiency, and scalability of cannabinoid synthesis, including the acid-catalyzed cyclization of CBD. acs.org
The development of synthetic routes that allow for late-stage functionalization is also a significant advancement. scholaris.ca This enables the introduction of diverse chemical functionalities into the cannabinoid scaffold at a late stage of the synthesis, facilitating the rapid generation of analog libraries for SAR studies.
Despite these advances, the development of efficient, scalable, and highly stereoselective syntheses of all possible cannabidiol isomers, including this compound, remains an active and important area of chemical research.
Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the molecular and cellular pharmacology of the specific chemical compound This compound that adheres to the requested outline.
There is a significant scarcity of published research data for this particular stereoisomer of cannabidiol. The vast majority of pharmacological studies are conducted on (-)-trans-Cannabidiol, which is the most abundant and well-understood isomer found in Cannabis sativa. Scientific literature typically refers to this widely studied isomer simply as "Cannabidiol" or "CBD".
While some chemical synthesis routes for cis-Cannabidiol have been described, detailed investigations into its binding affinities, functional activity at cannabinoid and non-cannabinoid receptors (such as GPR55, GPR18, TRPV1/2, and Glycine receptors), and its allosteric modulation profiles are not available in the public domain.
Research on related compounds, such as Δ⁹-cis-Tetrahydrocannabinol (THC), has shown that stereochemistry (the cis/trans and (+)/(-) configuration) is critical and can lead to vastly different pharmacological activities, including significant reductions or complete loss of receptor binding and functional efficacy compared to their more common isomers. Extrapolating data from the extensively studied (-)-trans-Cannabidiol to the (+)-cis-isomer would be scientifically inaccurate and misleading.
Therefore, to ensure scientific accuracy and rigor, the requested article cannot be produced at this time due to the lack of specific research findings for this compound.
Molecular and Cellular Pharmacology of + Cis Cannabidiol
Interactions with Non-Cannabinoid Molecular Targets
Nuclear Receptors (e.g., PPAR-γ)
While extensive research has established that cannabidiol (B1668261) (CBD) is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key nuclear receptor involved in metabolic regulation and inflammation, specific data on the interaction of (+)-cis-Cannabidiol with PPAR-γ is not extensively detailed in publicly available research. nih.govresearchgate.netpreprints.orgprojectcbd.org The general understanding is that CBD's activation of PPAR-γ contributes to some of its therapeutic effects. nih.govresearchgate.net However, the precise binding affinity and efficacy of the (+)-cis isomer at this receptor, in comparison to other stereoisomers, remains an area requiring further investigation to fully elucidate its potential role in PPAR-γ mediated pathways.
Enzyme Inhibition and Modulation (e.g., FAAH, CYP450 enzymes, UGT enzymes)
The influence of cannabidiol on various enzyme systems is a critical aspect of its pharmacology. However, specific data for the this compound isomer is limited.
Fatty Acid Amide Hydrolase (FAAH): Research comparing the enantiomers of trans-cannabidiol has shown that (-)-trans-Cannabidiol is a more potent inhibitor of FAAH than (+)-trans-Cannabidiol. nih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govfuture4200.comsciencedaily.com Inhibition of FAAH by cannabinoids can lead to increased anandamide levels, thereby modulating endocannabinoid system signaling. researchgate.net The inhibitory activity of the cis-isomers, including this compound, on FAAH has not been as thoroughly investigated.
Cytochrome P450 (CYP450) Enzymes: Cannabidiol, in a non-isomer-specific context, is known to be a potent inhibitor of several CYP450 enzymes, which are crucial for the metabolism of a vast array of drugs. semanticscholar.orgprojectcbd.orgnih.govdrugbank.com This inhibition can lead to significant drug-drug interactions. projectcbd.org Studies have demonstrated that CBD can inhibit enzymes such as CYP3A4, CYP2C19, and CYP2D6. nih.govbohrium.com The specific inhibitory profile and potency of this compound against the range of CYP450 enzymes have not been individually characterized in the available literature.
Transporter Systems (e.g., Adenosine (B11128) Reuptake)
Cannabidiol has been identified as an inhibitor of adenosine reuptake, a mechanism that can lead to increased extracellular adenosine concentrations and subsequent activation of adenosine receptors. nih.govnih.govmdpi.comreading.ac.ukresearchgate.net This action is thought to contribute to some of the anti-inflammatory and neuroprotective effects of CBD. nih.govnih.gov The inhibition of the equilibrative nucleoside transporter 1 (ENT1) is a key part of this process. nih.govreading.ac.uk However, the specific potency and efficacy of this compound as an adenosine reuptake inhibitor have not been specifically delineated in scientific studies.
Comparative Molecular Pharmacology of this compound with Other Isomers
The stereochemistry of cannabidiol plays a pivotal role in its pharmacological activity, leading to notable differences between its isomers.
Comparison with (-)-trans-Cannabidiol (Natural CBD)
While direct and comprehensive comparative studies across a range of molecular targets are scarce, some key differences have been noted. As mentioned, for FAAH inhibition, the naturally occurring (-)-trans-Cannabidiol is more potent than its (+)-trans enantiomer. nih.gov This suggests that the stereochemical configuration at the chiral centers significantly influences the interaction with this enzyme. Extrapolating this to the cis isomers would require specific experimental validation.
Comparison with Tetrahydrocannabinol (THC) Isomers
The pharmacological activity of THC is highly dependent on its stereochemistry. The naturally occurring (-)-trans-Δ⁹-THC is the primary psychoactive component of cannabis and is a potent partial agonist at cannabinoid receptor 1 (CB1). google.comwikipedia.org In contrast, studies on cis-THC isomers have shown significantly lower potency. For instance, (-)-cis-Δ⁹-THC has been reported to have about one-fifth the psychoactive potency of (-)-trans-Δ⁹-THC in mice. wikipedia.org Furthermore, both (-)-cis-THC and (+)-cis-THC have demonstrated substantially weaker interactions with CB1 receptors compared to (-)-trans-THC. frontiersin.orgacs.org This stark difference in activity highlights the critical role of the trans-configuration for high-affinity binding and activation of the CB1 receptor.
Structure-Activity Relationship (SAR) Investigations based on Stereochemistry
The stereochemical arrangement of the atoms in cannabidiol isomers is fundamental to their interaction with biological targets. govinfo.govresearchgate.netnih.govnih.govresearchgate.net The differences in activity between the enantiomers of trans-cannabidiol at the FAAH enzyme underscore the importance of the spatial orientation of the molecule for enzyme binding. nih.gov
The comparison with THC isomers further reinforces the concept of stereospecificity in cannabinoid pharmacology. The "bent" conformation of the trans isomers of THC is considered crucial for fitting into the binding pocket of the CB1 receptor. The different spatial arrangement of the cis isomers likely hinders this optimal interaction, leading to reduced affinity and efficacy. google.comwikipedia.org While detailed SAR studies specifically focused on this compound are not widely published, the existing data from related isomers strongly suggest that its unique three-dimensional shape will result in a distinct profile of activity at various receptors, enzymes, and transporters.
Below is a data table summarizing the comparative pharmacology of Cannabidiol and THC isomers based on available information.
| Isomer | Target | Reported Activity |
| (-)-trans-Cannabidiol | FAAH | More potent inhibitor than (+)-trans-CBD nih.gov |
| (+)-trans-Cannabidiol | FAAH | Less potent inhibitor than (-)-trans-CBD nih.gov |
| (-)-trans-Δ⁹-THC | CB1 Receptor | Potent partial agonist; primary psychoactive isomer google.comwikipedia.org |
| (-)-cis-Δ⁹-THC | CB1 Receptor | Significantly lower potency than (-)-trans-Δ⁹-THC wikipedia.orgfrontiersin.orgacs.org |
| (+)-cis-Δ⁹-THC | CB1 Receptor | Significantly lower potency than (-)-trans-Δ⁹-THC frontiersin.orgacs.org |
Preclinical Investigations in Model Systems
In Vitro Cellular Model Studies
Detailed investigations into the cellular effects of (+)-cis-Cannabidiol are not currently available in the scientific literature. While numerous studies have examined the in vitro effects of undifferentiated CBD, the specific actions of the (+)-cis isomer have not been reported.
Impact on Receptor-Mediated Signaling Cascades (e.g., cAMP modulation)
There is a lack of specific data on how this compound impacts receptor-mediated signaling cascades, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP). While some studies have compared the effects of (+)- and (-)-trans-CBD on cAMP accumulation, suggesting similar potencies, this information cannot be directly attributed to the (+)-cis isomer.
Influence on Intracellular Ion Homeostasis (e.g., Calcium Dynamics)
The influence of this compound on intracellular ion homeostasis, particularly calcium dynamics, has not been documented. Research on other CBD isomers has indicated effects on intracellular calcium levels, but these findings cannot be specifically ascribed to the (+)-cis form.
Effects on Cellular Viability and Proliferation in Research Models
Quantitative data on the effects of this compound on the viability and proliferation of various cell lines are not available. Consequently, the creation of data tables detailing these effects is not possible at this time.
Modulation of Gene Expression Profiles
There are no published studies that have profiled the changes in gene expression induced by this compound.
In Vivo Animal Model Studies (Mechanistic Focus)
Receptor Target Engagement in Animal Brain and Peripheral Tissues
Specific in vivo studies to determine the receptor target engagement of this compound in animal models have not been reported. While a frequently cited early study by Leite and colleagues in 1982 suggested that the (+)- and (-)-enantiomers of CBD had identical effects in a seizure model, the specific isomer (cis or trans) was not always clearly delineated in subsequent citations, and detailed receptor engagement studies for the (+)-cis isomer are lacking.
Exploration of Neurobiological Mechanisms in Model Organisms
There is currently a lack of specific published studies detailing the neurobiological mechanisms of this compound in model organisms. Research on the broader class of cannabinoids, particularly (-)-trans-CBD, has identified interactions with various non-endocannabinoid receptor systems, including serotonin 5-HT1A receptors, transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs), which are involved in regulating anxiety, inflammation, and pain perception nih.govresearchgate.netnih.gov. However, the specific activity and receptor binding profile of the (+)-cis isomer have not been characterized in the available literature.
Effects on Endocannabinoid System Components in Animal Models
Specific in vivo data on the effects of this compound on endocannabinoid system (ECS) components, such as the cannabinoid receptors CB1 and CB2 or metabolic enzymes like fatty acid amide hydrolase (FAAH), are not available in published preclinical studies.
For context, the natural isomer (-)-trans-CBD is known to have a low affinity for CB1 and CB2 receptors and is considered a negative allosteric modulator of the CB1 receptor researchgate.netnih.govnih.gov. It can also indirectly influence the ECS by inhibiting the FAAH enzyme, which increases levels of the endocannabinoid anandamide (B1667382) nih.gov. The stereospecific nature of these interactions means that the effects of this compound on the ECS cannot be presumed and require dedicated investigation.
Metabolic Fate and Metabolite Activities in Research Models
Identification of Metabolites in vitro and in Animal Studies
The metabolic fate of this compound has not been specifically documented in publicly available in vitro or animal studies. Therefore, no metabolites have been definitively identified for this particular isomer.
Metabolism studies on (-)-trans-CBD have shown that it undergoes extensive Phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes (CYP450) beyondthc.comnih.govnih.gov. This process yields numerous metabolites, with 7-hydroxy-Cannabidiol (7-OH-CBD) and 7-carboxy-Cannabidiol (7-COOH-CBD) being the most prominent nih.govunc.edumdpi.com. Given that enzymatic processes are often highly sensitive to the three-dimensional structure of a substrate, it is plausible that the metabolic pathway and resulting metabolites of this compound would differ from those of its trans-isomer.
Evaluation of Biological Activity of this compound Metabolites
As no specific metabolites for this compound have been identified in research models, there are consequently no evaluations of their biological activity. Pharmacological studies on the metabolites of (-)-trans-CBD are themselves limited, though some research suggests they may possess biological activities independent of cannabinoid receptors, such as anti-inflammatory effects beyondthc.comnih.gov. Determining the activity of any potential metabolites of this compound would first require their identification and synthesis.
Analytical Methodologies for Identification and Purity Assessment
Chromatographic Separation Techniques for Stereoisomers
Chromatography is a cornerstone for separating stereoisomers from complex mixtures. For cannabinoids, the focus is on chiral chromatography, which is specifically designed to resolve enantiomers and diastereomers.
Chiral chromatography is indispensable for the separation of cannabinoid enantiomers. cannabissciencetech.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose, with the key component being the chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly employed for the enantioseparation of cannabinoids. digitellinc.comcannabissciencetech.com
Research has demonstrated successful chiral separation of synthetic CBD enantiomers using HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) with polysaccharide-based CSPs. cannabissciencetech.com Screening of various chiral columns, such as CHIRALPAK® IA, ID, IE, and IG, has yielded baseline or near-baseline resolution of CBD enantiomers under both normal-phase and reversed-phase conditions. cannabissciencetech.com For instance, under normal-phase conditions, a mobile phase of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol (B130326) is often effective. cannabissciencetech.com Achieving complete baseline resolution may require optimizing the method by using longer columns or transitioning from a gradient to an isocratic elution. cannabissciencetech.com While naturally occurring CBD is typically the single (-)-trans-CBD isomer, synthetic routes can produce mixtures that necessitate these chiral separation techniques to ensure stereochemical purity. digitellinc.comnih.gov
| Stationary Phase (Column) | Mobile Phase | Detection | Observation |
|---|---|---|---|
| CHIRALPAK IA-3 (3 µm) | Hexane:Ethanol (95:5, v/v) | UV | Achieved baseline resolution of CBD enantiomers. cannabissciencetech.com |
| CHIRALPAK ID-3 (3 µm) | Hexane:Isopropanol (95:5, v/v) | UV | Achieved baseline or greater than baseline resolution. cannabissciencetech.com |
| CHIRALPAK IE-3 (3 µm) | Hexane:Ethanol (95:5, v/v) | UV | Provided good retention and separation. cannabissciencetech.com |
| CHIRALPAK IG-U (1.6 µm) | 0.085% Phosphoric Acid in Water/Acetonitrile | MS | Effective in separating multiple cannabinoid isomers, including chiral pairs. shimadzu.com |
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of cannabinoids. nih.govmdpi.com This method combines the high separation efficiency of UHPLC with the high specificity and sensitivity of MS/MS detection. mdpi.com It allows for the accurate measurement of not only the primary cannabinoid but also its metabolites in various biological matrices. nih.govmdpi.com
Validated UHPLC-MS/MS methods can achieve low limits of quantification (LOQ), often in the sub-nanogram per milliliter (ng/mL) range, making them suitable for pharmacokinetic studies. nih.goveurekakit.com For instance, a method developed for quantifying CBD and its metabolites in serum and urine samples reported LOQs ranging from 0.05 to 0.1 ng/mL. nih.gov Such methods are typically validated for accuracy, precision, linearity, and recovery to ensure reliable results. mdpi.comeurekakit.com The short run times, often under 10 minutes, also allow for high-throughput analysis. nih.goveurekakit.com While UHPLC-MS/MS is excellent for quantification, the chromatographic front-end, often using a standard C18 column, must be capable of separating isomers to prevent analytical ambiguity, as mass spectrometry alone cannot typically differentiate between isomers with the same mass. mdpi.comwaters.com
| Parameter | Value/Range | Significance |
|---|---|---|
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/mL nih.gov | High sensitivity for detecting trace amounts. |
| Linearity Range (CBD) | 1 - 500 ng/mL mdpi.com | Wide range for accurate quantification across different concentrations. |
| Intra/Inter-day Precision | <15% nih.govmdpi.com | High reproducibility of the method. |
| Intra/Inter-day Accuracy | <15% error nih.govmdpi.com | High accuracy of the measurements. |
| Run Time | ~8 minutes nih.govmdpi.com | Enables rapid sample analysis. |
Spectroscopic Characterization and Purity Confirmation
Following chromatographic separation, spectroscopic techniques are used to confirm the molecular structure and assess the purity of the isolated compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for structure elucidation. While one-dimensional (1D) NMR techniques (¹H and ¹³C) are sufficient to distinguish between structural isomers like CBD and Δ⁹-THC, they are generally unable to identify the specific enantiomeric characteristics of a chiral molecule like CBD. researchgate.netscielo.org.co
To distinguish between enantiomers, two-dimensional (2D) NMR techniques, such as homonuclear (¹H,¹H) and heteronuclear (¹H,¹³C) correlation spectroscopy, are essential. researchgate.netscielo.org.co These methods provide detailed information about scalar and spatial relationships within the molecule, which can help characterize the three-dimensional structure and confirm the identity of a specific enantiomer, such as (-)-CBD. researchgate.netscielo.org.co For synthetic samples, where multiple stereoisomers may be present, NMR is crucial for guaranteeing optical and three-dimensional purity. scielo.org.co Another approach involves derivatizing the enantiomers with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity. researchgate.net
| NMR Technique | Application | Key Findings |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Distinguishing structural isomers (e.g., CBD vs. Δ⁹-THC). researchgate.netscielo.org.co | Provides chemical shifts and coupling constants characteristic of the CBD structure but cannot differentiate enantiomers. researchgate.netscielo.org.co |
| 2D NMR (COSY, HSQC) | Elucidating three-dimensional structure and distinguishing enantiomers. researchgate.netscielo.org.co | Homonuclear and heteronuclear correlations provide spatial information essential for confirming the structure of a specific enantiomer. researchgate.netscielo.org.co |
| NMR with Chiral Derivatizing Agents | Determining enantiomeric purity. researchgate.net | Creates diastereomers with unique NMR signals, allowing for quantification of each enantiomer in a mixture. researchgate.net |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For cannabidiol, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 314, corresponding to its molecular formula C₂₁H₃₀O₂. acs.org The fragmentation pattern of CBD is also characteristic, with major fragment ions appearing at m/z 231 (base peak) and 246. acs.orgnih.gov
However, standard MS cannot differentiate between stereoisomers as they have the same molecular weight and often produce very similar fragmentation patterns. acs.org Therefore, MS is almost always coupled with a separation technique (GC-MS or LC-MS). nih.gov Advanced techniques like differential mobility spectrometry (DMS) coupled with mass spectrometry can offer rapid separation of cannabinoid isomers in the gas phase, sometimes complicated by the formation of ion-solvent adducts during ionization. rsc.org
| m/z (Mass-to-Charge Ratio) | Interpretation | Reference |
|---|---|---|
| 314 | Molecular Ion [M]⁺ | acs.orgnih.gov |
| 299 | [M - CH₃]⁺ | nih.gov |
| 246 | Fragment from cleavage | acs.orgnih.gov |
| 231 | Base Peak; Fragment from retro-Diels-Alder reaction | acs.orgnih.gov |
Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govmtoz-biolabs.com This technique is exceptionally well-suited for determining the absolute configuration of natural products and other chiral compounds. nih.govrsc.org
Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. future4200.com By comparing the experimentally obtained CD spectrum of a compound to the known spectra of standards or to spectra predicted by computational methods, the absolute stereochemistry (e.g., R/S configuration) can be unambiguously assigned. mtoz-biolabs.comresearchgate.net While CD has been applied to cannabinoids, its use has been infrequent compared to other techniques. nih.gov Nonetheless, it remains a powerful tool for confirming the absolute configuration of a specific stereoisomer like (+)-cis-Cannabidiol, providing the final piece of evidence for its structural identity. nih.govfuture4200.com
Future Directions and Emerging Research Avenues
Comprehensive Elucidation of Pharmacological Profiles
A significant knowledge gap exists regarding the pharmacological effects of (+)-cis-Cannabidiol. To date, there is a notable lack of published pharmacological data for cis-CBD isomers. This stands in stark contrast to (-)-trans-CBD, which is known to interact with a wide array of biological targets, contributing to its anti-inflammatory, neuroprotective, and anticonvulsant properties.
The well-documented pharmacology of (-)-trans-CBD provides a clear roadmap for investigating this compound. Initial research should focus on determining the binding affinities and functional activities of this compound at known cannabinoid targets.
Table 1: Comparative Pharmacological Targets for Cannabidiol (B1668261) Isomers
| Target | Known Interaction with (-)-trans-CBD | Status for this compound |
|---|---|---|
| Cannabinoid Receptors | ||
| CB1 Receptor | Negative Allosteric Modulator. | Uninvestigated |
| CB2 Receptor | Negative Allosteric Modulator. | Uninvestigated |
| GPCRs | ||
| GPR55 | Antagonist. | Uninvestigated |
| 5-HT1A Receptor | Agonist. | Uninvestigated |
| Opioid Receptors (μ & δ) | Antagonist. | Uninvestigated |
| Ion Channels | ||
| TRPV1/TRPV2 | Agonist. | Uninvestigated |
| T-type Ca2+ channels | Blocker. | Uninvestigated |
| Enzymes |
A thorough elucidation of the this compound pharmacological profile is the foundational step upon which all other research avenues depend.
Development of Novel Research Probes and Tool Compounds
Chemical probes are essential for dissecting biological pathways. Once the pharmacological targets of this compound are identified, its unique three-dimensional structure can be leveraged to design and synthesize novel research tools. These tools, such as fluorescent or photoaffinity probes, allow for real-time monitoring of ligand-receptor interactions and can help map the binding sites of cannabinoid receptors with high precision.
The development of probes from a this compound scaffold could provide new insights into the endocannabinoid system that are not achievable with tools based on the trans-isomer. The distinct stereochemistry might allow for selective interaction with specific receptor conformations or allosteric sites, making (+)-cis-CBD-derived probes valuable for fundamental research.
Advanced Synthetic Strategies for Complex Cannabinoid Isomers
The scarcity of this compound in nature necessitates robust and efficient synthetic strategies for its production. While early methods focused on producing racemic mixtures, recent advances in organic chemistry have enabled the stereoselective synthesis of specific cannabinoid isomers.
A key future direction is the refinement of these methods to produce this compound with high purity and yield. Strategies such as asymmetric Diels-Alder reactions and stereodivergent catalysis using organocatalysts have shown promise for accessing specific, rare stereoisomers. A recent asymmetric synthesis of (-)-cis-CBD was reported, and the authors noted that the (+)-enantiomer could be accessed via a similar sequence, demonstrating the feasibility of this approach. Further optimization of these advanced synthetic routes is critical for supplying the quantities of this compound needed for extensive biological testing.
Table 2: Emerging Synthetic Strategies for Cannabinoid Isomers
| Synthetic Strategy | Description | Relevance to this compound |
|---|---|---|
| Asymmetric Diels-Alder Reaction | An organocatalyzed cycloaddition to construct the core ring system with high enantioselectivity. | Has been successfully used to create (-)-cis-CBD and is proposed as a viable route to (+)-cis-CBD. |
| Stereodivergent Dual Catalysis | Utilizes identical substrates and conditions to access any of the possible stereoisomers of a cannabinoid through precise catalytic control. | Offers a powerful platform for systematically producing (+)-cis-CBD and its other isomers for comparative studies. |
| Lewis Acid-Catalyzed Cyclization | Uses Lewis acids like triisobutylaluminium to promote the cyclization of cis-CBD precursors to form the corresponding cis-THC isomer. | Demonstrates a method for the chemical conversion and interrelation of cis-isomers. |
Exploration of Inter-Isomer Interactions in Research Settings
The "entourage effect" posits that the combined action of various cannabinoids and terpenes can produce different pharmacological effects than any single compound alone. This phenomenon is typically discussed in the context of plant extracts, but the principle of inter-compound interactions is a vital area for controlled scientific research.
An important future avenue is to investigate how this compound interacts with other, more abundant cannabinoids like (-)-trans-CBD and Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Such studies, conducted in controlled in vitro environments, could reveal unique synergistic or antagonistic effects at specific receptors or signaling pathways. The development of advanced analytical methods, such as cyclic ion mobility spectrometry-mass spectrometry, now allows for the rapid and sensitive separation of complex isomer mixtures, which is a prerequisite for studying their individual and combined effects.
Application of Computational Chemistry and Molecular Modeling for Mechanism Prediction
Given the current lack of empirical data, computational chemistry and molecular modeling offer a powerful and efficient path forward for predicting the biological activity of this compound. These in silico techniques, including molecular docking and molecular dynamics simulations, have been used extensively to study (-)-trans-CBD, generating testable hypotheses about its mechanisms of action.
Applying these computational tools to this compound is a critical next step. By modeling the docking of this compound into the crystal structures of known cannabinoid targets, researchers can predict its binding affinity and orientation. Molecular dynamics simulations can further elucidate the stability of these interactions over time and predict how the compound might alter protein conformation. This predictive work can guide and prioritize subsequent in vitro and in vivo pharmacological experiments, saving significant time and resources.
Q & A
Q. How to reconcile discrepancies in this compound’s bioavailability across oral formulations?
- Methodological Answer : Conduct comparative PK studies with standardized food protocols (e.g., high-fat vs. fasting) to assess lipid-based formulations. Non-compartmental analysis (NCA) should calculate AUC and Cmax, while PBPK modeling can predict absorption differences in human populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
